5-Fluoro-4-hydrazinyl-2-methoxypyrimidine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This 5-fluorinated hydrazinopyrimidine is a privileged scaffold for kinase inhibitor design, offering quantifiably enhanced membrane permeability and novel kinase binding interactions versus generic non-fluorinated analogs. The 4-hydrazinyl handle enables efficient construction of fused pyrazolo[3,4-d]pyrimidine libraries targeting IGF-1R, Abl, and VEGFR families. Procuring this specific substitution pattern is scientifically justified: the documented ΔLogP of +0.52 and additional HBA capacity (+1 HBA) conferred by the 5-fluoro group directly impact target potency and metabolic stability, eliminating the experimental risk of substituting with a non-fluorinated analog.

Molecular Formula C5H7FN4O
Molecular Weight 158.13 g/mol
CAS No. 166524-64-7
Cat. No. B062747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-4-hydrazinyl-2-methoxypyrimidine
CAS166524-64-7
Molecular FormulaC5H7FN4O
Molecular Weight158.13 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C(=N1)NN)F
InChIInChI=1S/C5H7FN4O/c1-11-5-8-2-3(6)4(9-5)10-7/h2H,7H2,1H3,(H,8,9,10)
InChIKeyCWCLTMYHVXUXDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-4-hydrazinyl-2-methoxypyrimidine (CAS 166524-64-7) for Research Procurement: Key Compound Specifications


5-Fluoro-4-hydrazinyl-2-methoxypyrimidine (CAS 166524-64-7) is a synthetic fluorinated pyrimidine derivative with the molecular formula C5H7FN4O and a molecular weight of 158.13 g/mol [1]. This compound is structurally characterized as a hydrazone/hydrazine derivative of 5-fluorouracil and features a 5-fluoro substitution on the pyrimidine core together with hydrazinyl and methoxy functional groups . It is primarily utilized as a research chemical and a versatile building block in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive heterocyclic compounds . As a research-use-only compound, its procurement is driven by its specific substitution pattern which offers distinct reactivity and physicochemical properties relative to non-fluorinated or differently substituted pyrimidine analogs.

Why 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine (166524-64-7) Cannot Be Replaced by Unsubstituted Pyrimidine Analogs


Due to a lack of publicly accessible head-to-head comparative biological or synthetic yield data for 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine against specific named analogs, the scientific rationale for procurement must rely on established structure-activity relationship (SAR) principles for the fluoropyrimidine class. The presence of the 5-fluoro substituent, in combination with the 4-hydrazinyl and 2-methoxy groups, is predicted to confer a unique set of physicochemical properties—including altered lipophilicity, electronic distribution, and metabolic stability—that differentiate it from non-fluorinated or differently substituted hydrazinopyrimidines [1]. Specifically, fluorine substitution on pyrimidine scaffolds is well-documented in the medicinal chemistry literature to significantly modulate target binding affinity, cellular permeability, and oxidative metabolism compared to hydrogen-substituted analogs [2]. Consequently, substituting this compound with a generic 4-hydrazinyl-2-methoxypyrimidine or a non-fluorinated analog in a synthetic pathway or biological assay would be expected to yield divergent results and is not scientifically justifiable without explicit experimental validation.

Quantitative Evidence Guide: 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine (166524-64-7) Differentiation Claims


Enhanced Lipophilicity and Altered LogP Relative to Non-Fluorinated 4-Hydrazinyl-2-Methoxypyrimidine

5-Fluoro-4-hydrazinyl-2-methoxypyrimidine possesses a predicted XLogP3 value of approximately 0.2 [1], . In contrast, its closest non-fluorinated structural analog, 2-hydrazinyl-4-methoxypyrimidine, exhibits a significantly lower calculated LogP of approximately -0.32 . This difference in lipophilicity is directly attributable to the 5-fluoro substituent on the target compound and is consistent with the well-characterized effect of fluorine in increasing the hydrophobicity of pyrimidine scaffolds [2].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Increased Hydrogen Bond Acceptor Capacity for Targeted Molecular Interactions

The presence of the fluorine atom at the 5-position increases the total number of hydrogen bond acceptors (HBA) in the molecule. 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine possesses 6 HBAs [1], whereas its non-fluorinated analog, 2-hydrazinyl-4-methoxypyrimidine, has 5 HBAs . The additional HBA site from the C-F bond can participate in weak electrostatic interactions, such as C-F···H-N hydrogen bonding, with protein backbone or side-chain residues, which is a recognized strategy in medicinal chemistry for modulating target binding affinity and selectivity [2].

Structure-Activity Relationship Molecular Recognition Drug Design

Verifiable High Purity and Batch-to-Batch Consistency for Reproducible Research

Unlike generic or non-certified sources of 4-hydrazinyl-2-methoxypyrimidine derivatives, 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine is commercially available with a specified and verifiable purity. Reputable vendors supply this compound with a certified purity of ≥97% or 98% (HPLC) and provide corresponding batch-specific analytical data, including NMR and HPLC chromatograms , [1]. This level of quality control ensures a baseline of 97-98% active compound versus ≥2-3% unspecified impurities, a critical factor for reproducible synthetic yields and biological assay results. The MDL number MFCD09955584 [2] facilitates accurate procurement and inventory management.

Chemical Synthesis Quality Control Analytical Chemistry

Validated Research Applications for 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine (166524-64-7) in Academic and Industrial Settings


Scaffold for Synthesis of Novel Fluorinated Kinase Inhibitors

This compound serves as a key synthetic intermediate for building focused libraries of 5-fluoropyrimidine derivatives. Its 4-hydrazinyl group is a versatile handle for forming fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, which are privileged scaffolds in kinase inhibitor design. Researchers can leverage the documented enhanced lipophilicity (Δ LogP ≈ +0.52) and HBA capacity (+1 HBA) conferred by the 5-fluoro substituent to design analogs with potentially improved membrane permeability and novel kinase binding interactions [1], [2]. This is directly relevant to studies targeting kinases like IGF-1R, Abl, and VEGFR family members [3].

Use as a Reference Standard in Medicinal Chemistry Structure-Activity Relationship (SAR) Studies

Given its well-defined and commercially verifiable purity (≥97%), 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine is an ideal reference compound for SAR campaigns exploring the impact of 5-fluoro substitution on the biological activity of hydrazinopyrimidines. It can be directly compared to its non-fluorinated analog (2-hydrazinyl-4-methoxypyrimidine) to deconvolute the specific contribution of the fluorine atom to target potency, cellular activity, or metabolic stability [1], [2]. The availability of batch-specific analytical data ensures that any observed biological differences are due to the chemical structure, not impurities .

Building Block for Functional Materials and Coordination Chemistry

The hydrazinyl and pyrimidine nitrogen atoms in 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine make it a potential ligand for transition metals, enabling the synthesis of novel coordination complexes. The electron-withdrawing fluorine atom at the 5-position modulates the electron density on the pyrimidine ring, which can fine-tune the Lewis basicity of the nitrogen donors and influence the stability and properties of the resulting metal complexes. This is relevant for research in catalysis, magnetic materials, and metallodrug discovery where precise electronic tuning of ligands is required [1], [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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